molecular formula C6H11N3O B1444989 (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1249227-50-6

(1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1444989
CAS No.: 1249227-50-6
M. Wt: 141.17 g/mol
InChI Key: VWUSXTIUSAVEAQ-UHFFFAOYSA-N
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Description

Triazoles are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms . They are used in a wide range of applications, including as building blocks in synthetic chemistry and as active moieties in medicinal chemistry .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the azide-alkyne Huisgen cycloaddition, also known as "click chemistry" . Another method involves the reaction of thiosemicarbazides with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions with electrophiles at the nitrogen atoms of the triazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles can vary depending on their specific structure. Generally, they are stable compounds that are resistant to reduction and oxidation . They are also typically soluble in common organic solvents .

Scientific Research Applications

Triazole Derivatives and Biological Activities

Triazole compounds, including those structurally related to (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol, are of significant interest in the development of new drugs due to their diverse biological activities. Triazoles have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The flexibility in their structural variations allows for the creation of compounds with a broad range of biological activities. Recent studies emphasize the need for new, efficient preparations of triazoles that consider green chemistry and sustainability. Triazole derivatives are being investigated for their potential against new diseases, resistant bacteria, and neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Methanol in Energy and Environmental Applications

Methanol is a key chemical in various industrial processes, including its use as a fuel and in the synthesis of other chemicals. Methanol's role as a clean-burning fuel with potential applications in energy recovery systems, heating, and transportation is well documented. Additionally, methanol is explored for its use in direct methanol fuel cells, offering a cleaner alternative to traditional fossil fuels. The development of catalysts and reactor technologies for methanol synthesis and conversion highlights the ongoing research aimed at improving the efficiency and sustainability of methanol-related processes (Cybulski, 1994).

Methanol as a Marker for Material Degradation

In the context of power transformers, methanol has been identified as a marker for assessing the condition of solid insulation. Methanol's presence in transformer oil, resulting from the degradation of insulating paper, offers a method for monitoring the health of these critical components in the electrical grid. The development of analytical methods for methanol determination and kinetic studies linking methanol generation to cellulose degradation underscores the importance of this compound in maintenance and reliability practices for electrical equipment (Jalbert et al., 2019).

Methanol for Biological Sample Preservation

Methacarn, a methanol-based fixation solution, demonstrates the utility of methanol in the preservation of biological tissues for microscopy and histology. Methanol's effect on proteins and DNA, coupled with its ability to enhance the preservation of tissue morphology, highlights its application in biomedical research and diagnostics. The comparison of methacarn with traditional fixatives provides insights into the advantages of methanol in preserving the structural integrity of biological samples (Puchtler et al., 1970).

Safety and Hazards

The safety and hazards associated with triazoles can vary depending on their specific structure. Some triazole derivatives have been found to exhibit cytotoxic activity, suggesting potential risks associated with exposure .

Future Directions

The study and application of triazoles is a vibrant field with many potential future directions. These include the development of new synthetic methods, the design of new triazole-based drugs, and the exploration of new applications in areas such as materials science .

Properties

IUPAC Name

(1-propan-2-yltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5(2)9-3-6(4-10)7-8-9/h3,5,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUSXTIUSAVEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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